2-(2-Fluoro-4-methoxyphenyl)pyridin-3-amine
Overview
Description
“2-(2-Fluoro-4-methoxyphenyl)pyridin-3-amine” is a chemical compound with the molecular formula C12H11FN2O . It is a part of the pyridine derivatives, which are important structural motifs found in numerous bioactive molecules .
Synthesis Analysis
The synthesis of pyridine derivatives like “2-(2-Fluoro-4-methoxyphenyl)pyridin-3-amine” can be challenging. A study reports a ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans .Molecular Structure Analysis
The molecular structure of “2-(2-Fluoro-4-methoxyphenyl)pyridin-3-amine” consists of a pyridine ring attached to an amine group and a fluoro-methoxyphenyl group . The exact structure can be found in databases like PubChem .Chemical Reactions Analysis
Pyridine derivatives, including “2-(2-Fluoro-4-methoxyphenyl)pyridin-3-amine”, can undergo various chemical reactions. For instance, a study reports a ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines .Physical And Chemical Properties Analysis
The predicted boiling point of “2-(2-Fluoro-4-methoxyphenyl)pyridin-3-amine” is 352.4±42.0 °C, and its predicted density is 1.223±0.06 g/cm3 . Its pKa value is predicted to be 5.54±0.27 .Scientific Research Applications
Antioxidant Activity Research
- Summary of Application : Compounds containing the 2-methoxyphenol moiety core structure, which is similar to the 2-(2-Fluoro-4-methoxyphenyl)pyridin-3-amine, have been synthesized and studied for their antioxidant activity . These compounds are promising candidates for preventing and treating conditions where oxidative stress is a contributing factor, such as diabetes, atherosclerosis, cancer, and neurodegenerative and cardiovascular diseases .
- Methods of Application : The antioxidant properties of the compounds were evaluated using the 2,2-diphenyl-1-picryl-hydrazyl-hydrate (DPPH), 2,2’-azino-bis (3-ethylbenzothiazoline-6-sulfonic acid (ABTS), and oxygen radical absorbance capacity (ORAC) assay .
- Results or Outcomes : New phenolic acid-derived compounds with antioxidant activity were identified .
PET Imaging Ligand for Metabotropic Glutamate Receptor 2
- Summary of Application : A compound similar to 2-(2-Fluoro-4-methoxyphenyl)pyridin-3-amine was developed as a PET imaging ligand for metabotropic glutamate receptor 2 (mGluR2), which is a therapeutic target for the treatment of several neuropsychiatric disorders and conditions .
- Methods of Application : The radioligand was synthesized via the O-[11C]methylation of phenol . PET imaging of the radioligand in rats demonstrated its superior brain heterogeneity, particularly in the regions of striatum, thalamus, hippocampus, and cortex .
- Results or Outcomes : The regional total volume of distribution (V T ) estimates of the radioligand decreased by 14% after the pretreatment with mGluR2 NAMs .
Future Directions
Pyridine derivatives like “2-(2-Fluoro-4-methoxyphenyl)pyridin-3-amine” have significant potential in various fields, including medicinal chemistry and the development of new therapies . Future research could focus on exploring their biological activities and developing robust synthetic routes for their preparation .
properties
IUPAC Name |
2-(2-fluoro-4-methoxyphenyl)pyridin-3-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11FN2O/c1-16-8-4-5-9(10(13)7-8)12-11(14)3-2-6-15-12/h2-7H,14H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QXWBSGVEXVDBOQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C2=C(C=CC=N2)N)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11FN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Fluoro-4-methoxyphenyl)pyridin-3-amine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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